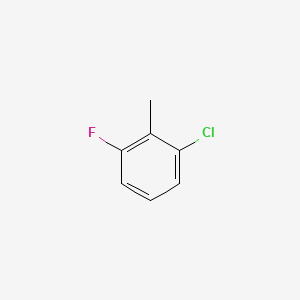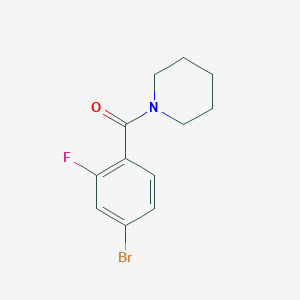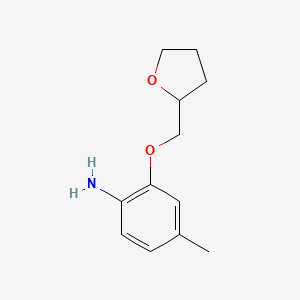
2-氯-6-氟甲苯
描述
2-Chloro-6-fluorotoluene (CFT) is a halogenated derivative of toluene . It is used as an intermediate in numerous organic syntheses . It appears as a colorless to light yellow liquid .
Synthesis Analysis
The production process of 2-Chloro-6-fluorotoluene involves the reaction of 6-fluorotoluene with chlorine gas in the presence of a catalyst . The reaction proceeds at high temperature and pressure, and requires careful control of the reaction conditions to ensure high yield and purity .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-fluorotoluene is C7H6ClF . Its molecular weight is 144.57 g/mol . The structure of the molecule in the ground state has been calculated using Hartree-Fock (HF) and density functional methods (B3LYP) with 3-21 and 6-31G* basis sets .Chemical Reactions Analysis
2-Chloro-6-fluorotoluene is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, which forms an aldehyde group . It is also used in the preparation of 4-chloro-1H-indazole .Physical And Chemical Properties Analysis
2-Chloro-6-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . The refractive index is 1.504 .科学研究应用
微波光谱和量子化学
2-氯-4-氟甲苯一直是微波光谱和量子化学研究的主题。研究重点是甲基的内旋转和源自氯核四极矩的超精细效应。这项研究洞察了 2-氯-6-氟甲苯及其同位素的扭转势垒、旋转常数和四极耦合常数 (Nair 等,2020)。
电晕放电中的取代机制
已经对电晕放电中氯氟甲苯中氯取代基的取代机制进行了研究。这项研究探讨了甲基在取代过程中的作用,并提出了基于键离解能的机制 (Chae、Lim 和 Lee,2016)。
分子轨道估计
还进行了研究,使用从头基组和 MP2 计算来计算 2-氟甲苯和 2-氯甲苯中的内部旋转势垒。这些研究有助于理解卤代甲苯的分子结构和势垒 (Schaefer、Sebastian 和 Hruska,1992)。
FTIR、FT-拉曼和 NMR 研究
2-氯-6-氟甲苯已使用 FTIR、FT-拉曼和 NMR 光谱进行分析。这些研究结合理论计算,提供了对化合物的分子结构、振动频率和化学位移的见解,有助于更好地理解其物理和化学性质 (Krishnakumar 等,2013)。
电晕放电研究
已经对使用 2-氯-6-氟甲苯作为前体的电晕放电中自由基的生成进行了研究。这包括振动发射光谱和苯甲型自由基的形成的研究,提供了对电晕放电环境中发生的化学过程的见解 (Yoon、Chae、Lim 和 Lee,2015)。
氟甲苯硝化中的固体酸催化剂
另一个研究领域涉及使用固体酸催化剂在硝酸中对氟甲苯进行硝化。该工艺展示了一种区域选择性、环境友好的硝化方法,可产生高转化率和选择性。这项研究突出了氟甲苯衍生物在化学合成中的潜力和使用固体酸催化剂的优势 (Maurya 等,2003)。
作用机制
Target of Action
2-Chloro-6-fluorotoluene, a halogenated derivative of toluene, is primarily used as an intermediate in various organic syntheses . Its primary targets are the molecules it interacts with during these syntheses, such as hydrogen peroxide in the preparation of 2-chloro-6-fluorobenzaldehyde .
Mode of Action
The interaction of 2-Chloro-6-fluorotoluene with its targets involves chemical reactions that lead to the formation of new compounds. For instance, 2-Chloro-6-fluorotoluene reacts with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde . This reaction involves the oxidation of 2-Chloro-6-fluorotoluene, leading to the formation of an aldehyde group .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-fluorotoluene are those involved in the synthesis of the compounds it helps produce. For example, the production of 2-chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene involves the oxidation pathway . The downstream effects of this pathway include the availability of 2-chloro-6-fluorobenzaldehyde for further reactions in the synthesis process.
Result of Action
The molecular and cellular effects of 2-Chloro-6-fluorotoluene’s action are the formation of new compounds through chemical reactions. For instance, its reaction with hydrogen peroxide results in the formation of 2-chloro-6-fluorobenzaldehyde . This new compound can then participate in further reactions, contributing to the synthesis of other organic compounds.
Action Environment
The action, efficacy, and stability of 2-Chloro-6-fluorotoluene can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentrations of reactants. For example, the reaction of 2-Chloro-6-fluorotoluene with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde would be influenced by these factors .
安全和危害
生化分析
Biochemical Properties
2-Chloro-6-fluorotoluene plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of xenobiotics. The interaction between 2-Chloro-6-fluorotoluene and cytochrome P450 can lead to the formation of reactive intermediates, which may further react with proteins and nucleic acids, potentially causing modifications in their structure and function . Additionally, 2-Chloro-6-fluorotoluene can interact with glutathione S-transferase, an enzyme involved in detoxification processes, leading to the conjugation of the compound with glutathione and facilitating its excretion from the body.
Cellular Effects
The effects of 2-Chloro-6-fluorotoluene on various types of cells and cellular processes are diverse. In hepatocytes, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . In neuronal cells, 2-Chloro-6-fluorotoluene may affect neurotransmitter release and synaptic function, potentially impacting cognitive and motor functions.
Molecular Mechanism
At the molecular level, 2-Chloro-6-fluorotoluene exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. For example, 2-Chloro-6-fluorotoluene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential neurotoxicity . Additionally, 2-Chloro-6-fluorotoluene can bind to DNA, causing structural changes that may affect gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluorotoluene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 2-Chloro-6-fluorotoluene in in vitro studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function . In in vivo studies, prolonged exposure to the compound can result in cumulative toxic effects, affecting organ function and overall health.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluorotoluene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 2-Chloro-6-fluorotoluene can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 2-Chloro-6-fluorotoluene can lead to acute toxicity, characterized by symptoms such as lethargy, convulsions, and respiratory distress.
Metabolic Pathways
2-Chloro-6-fluorotoluene is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. The compound undergoes oxidative metabolism by cytochrome P450, leading to the formation of reactive intermediates that can be further conjugated with glutathione by glutathione S-transferase . This conjugation facilitates the excretion of 2-Chloro-6-fluorotoluene and its metabolites from the body. The compound can also affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-fluorotoluene is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux from cells . Additionally, 2-Chloro-6-fluorotoluene can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of the compound within cells can influence its activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluorotoluene can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Chloro-6-fluorotoluene may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and energy production.
属性
IUPAC Name |
1-chloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPVYRJTBXHIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059997 | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-83-4 | |
| Record name | 1-Chloro-3-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes for producing 2-chloro-6-fluorotoluene?
A1: Two main synthetic methods have been explored:
- Reduction followed by the Balz-Schiemann reaction []: This approach uses iron powder to reduce 2-chloro-6-nitrotoluene to 3-chloro-2-methyloniline in a ferrous chloride solution []. Subsequently, the 3-chloro-2-methyloniline undergoes diazotization and treatment with fluoroboric acid to form a diazonium salt. This salt decomposes at 140°C to yield 2-chloro-6-fluorotoluene with a yield of approximately 68% [].
- Ammoxidation of 2-chloro-6-fluorotoluene []: This method utilizes a specialized F52 catalyst and specific reaction conditions (653 K, specific molar ratios of reactants) to convert 2-chloro-6-fluorotoluene directly to 2-chloro-6-fluorobenzonitrile with high conversion (98.99%) and good selectivity (72.20%) [].
Q2: What spectroscopic techniques have been used to characterize 2-chloro-6-fluorotoluene?
A2: Researchers have employed FTIR (Fourier-Transform Infrared), FT-Raman (Fourier-Transform Raman), and NMR (Nuclear Magnetic Resonance) spectroscopy to study the structural properties of 2-chloro-6-fluorotoluene [, ]. These techniques provide valuable information about the vibrational modes and electronic environment of the molecule, aiding in structural elucidation and confirmation.
Q3: Are there any studies investigating the potential environmental impact of 2-chloro-6-fluorotoluene?
A3: Currently, the provided research papers do not delve into the environmental impact or degradation pathways of 2-chloro-6-fluorotoluene. Further research is necessary to assess its ecotoxicological effects and explore potential mitigation strategies for responsible waste management.
Q4: Has computational chemistry been used to study 2-chloro-6-fluorotoluene?
A4: Yes, density functional theory (DFT) calculations have been employed to analyze the vibrational frequencies and optimize the geometry of 2-chloro-6-fluorotoluene []. This computational approach provides insights into the molecule's electronic structure and vibrational modes, complementing experimental spectroscopic data.
Q5: What are the potential applications of 2-chloro-6-fluorotoluene in synthetic chemistry?
A5: The research suggests that 2-chloro-6-fluorotoluene serves as a valuable precursor for synthesizing other important compounds. For instance, it can be used to produce 2-chloro-6-fluorobenzonitrile [] and 2-chloro-6-fluorobenzaldehyde []. These compounds are likely to have applications in various fields, including pharmaceuticals and materials science, due to the presence of the fluorine and chlorine atoms, which can influence a molecule's reactivity and physicochemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)


![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)








![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)